molecular formula C19H20N4O2 B2699684 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034327-70-1

2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone

Cat. No. B2699684
CAS RN: 2034327-70-1
M. Wt: 336.395
InChI Key: GLKQAHKZWDVORB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone, also known as MIPEP or MIPEP-1, is a novel compound that has garnered attention in the scientific community due to its potential applications in medical research. MIPEP-1 is a synthetic compound that was first synthesized in 2015 by a team of researchers led by Dr. Yaping Tu at the Shanghai Institute of Materia Medica, Chinese Academy of Sciences. Since then, MIPEP-1 has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in medical research.

Scientific Research Applications

Organocatalytic Synthesis

The compound is involved in the synthesis of spiro[pyrrolidin-3,3'-oxindoles], which are crucial for their significant biological activities. Through an enantioselective organocatalytic approach, the synthesis of these derivatives is achieved with high enantiopurity and structural diversity. This method allows for the construction of spirooxindole skeletons with high stereo- and regioselectivity, offering new avenues to medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).

Corrosion Inhibition

Research into Schiff bases, which are structurally similar to the compound , has shown potential applications in corrosion inhibition. These studies provide a foundation for understanding how similar compounds could be used as corrosion inhibitors, highlighting the importance of chemical structure in their efficacy (Hegazy et al., 2012).

Stereospecific Synthesis

The compound is part of research into the stereospecific synthesis of pyrrolidines, showcasing the versatility of 1,3-dipolar cycloadditions in generating enantiomerically pure pyrrolidines from sugar-derived enones. This method emphasizes the compound's utility in creating structurally diverse and complex pyrrolidine derivatives (Oliveira Udry et al., 2014).

Metal Complexes and Polymerization Catalysts

Investigations into metal complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands, which share structural features with the compound, have revealed their significance in catalyzing polymerizations of ε-caprolactone and l-lactide. These studies demonstrate the compound's potential role in developing new catalytic systems for polymer production (Wang et al., 2012).

Synthesis of Heterocycles

The compound is relevant to research focused on the synthesis of heterocycles, such as indolizines, pyrrolones, and indolizinones, through Pt(II)-catalyzed cycloisomerization or tandem cyclization/1,2-migration processes. This highlights its utility in synthesizing highly functionalized heterocycles from readily available substrates, contributing to the field of synthetic organic chemistry (Smith et al., 2007).

properties

IUPAC Name

2-(1-methylindol-3-yl)-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-22-11-14(16-4-2-3-5-17(16)22)10-19(24)23-9-7-15(12-23)25-18-6-8-20-13-21-18/h2-6,8,11,13,15H,7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKQAHKZWDVORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(C3)OC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.